molecular formula C5H7N3 B085506 2-Amino-4-methylpyrimidine CAS No. 108-52-1

2-Amino-4-methylpyrimidine

Cat. No.: B085506
CAS No.: 108-52-1
M. Wt: 109.13 g/mol
InChI Key: GHCFWKFREBNSPC-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an amino group at the second position and a methyl group at the fourth position of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methylpyrimidine is the inducible Nitric Oxide Synthase (iNOS) enzyme . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts as an inhibitor of iNOS . It interacts with the enzyme, reducing its activity and subsequently decreasing the production of nitric oxide. This interaction and the resulting changes can influence various biological processes where nitric oxide plays a role.

Biochemical Pathways

It is known that the compound can influence the nitric oxide pathway due to its inhibitory effect on inos . The downstream effects of this inhibition can vary, potentially affecting processes such as vasodilation, immune response, and neurotransmission.

Result of Action

The inhibition of iNOS by this compound leads to a decrease in nitric oxide production . This can result in molecular and cellular effects such as altered signal transduction, changes in blood vessel dilation, and modifications to immune response.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits dual fluorescence, with a high-energy emission band related to the fluorescence of the monomer and a low-energy band associated with the fluorescence of a dimeric form . This property could be influenced by factors such as pH, temperature, and the presence of other molecules, potentially affecting the compound’s behavior and efficacy.

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-4-methylpyrimidine in biochemical reactions is complex and multifaceted. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . These studies have provided valuable insights into the threshold effects of this compound, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetoacetaldehyde with guanidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Crystallization and sublimation are commonly used purification methods .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Amino-4-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFWKFREBNSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148349
Record name Pyrimidine, 2-amino-4-methyl-
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-52-1
Record name 2-Amino-4-methylpyrimidine
Source CAS Common Chemistry
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Record name 2-Amino-4-methylpyrimidine
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Record name 2-AMINO-4-METHYLPYRIMIDINE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1939
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Record name Pyrimidine, 2-amino-4-methyl-
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Record name 4-methylpyrimidin-2-ylamine
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Record name 2-AMINO-4-METHYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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